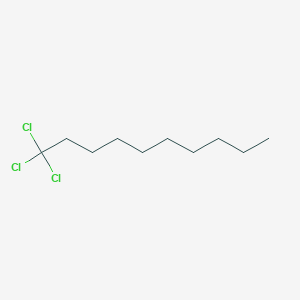
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a methyl group attached to the phenethylamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-alpha-methylphenethylamine, is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Dimethylation: The resulting amine is then reacted with dimethyl sulfate to introduce the dimethylamino group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines with different functional groups.
科学的研究の応用
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction, neurotransmitter release, and enzyme inhibition.
類似化合物との比較
Similar Compounds
Amphetamine: Shares a similar phenethylamine backbone but lacks the dimethylamino and fluorine substituents.
Methamphetamine: Similar structure but with a methyl group instead of a dimethylamino group.
Phenethylamine: The parent compound without any substituents.
Uniqueness
4-Dimethylamino-2-fluoro-alpha-methylphenethylamine dihydrochloride is unique due to the presence of both the dimethylamino and fluorine substituents, which confer distinct chemical and biological properties. These modifications can enhance its potency, selectivity, and stability compared to other phenethylamines.
特性
CAS番号 |
64693-35-2 |
|---|---|
分子式 |
C11H19Cl2FN2 |
分子量 |
269.18 g/mol |
IUPAC名 |
4-(2-aminopropyl)-3-fluoro-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-8(13)6-9-4-5-10(14(2)3)7-11(9)12;;/h4-5,7-8H,6,13H2,1-3H3;2*1H |
InChIキー |
NBWKSRPSGCPHRF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=C(C=C1)N(C)C)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)





![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13415680.png)



